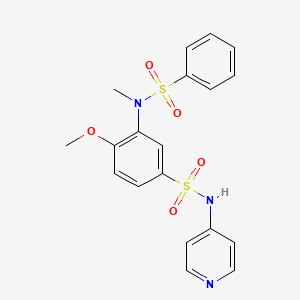

4-methoxy-3-(N-methylbenzenesulfonamido)-N-(pyridin-4-yl)benzene-1-sulfonamide

Description

Properties

IUPAC Name |

3-[benzenesulfonyl(methyl)amino]-4-methoxy-N-pyridin-4-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O5S2/c1-22(29(25,26)16-6-4-3-5-7-16)18-14-17(8-9-19(18)27-2)28(23,24)21-15-10-12-20-13-11-15/h3-14H,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTRGFZUHZPQMTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(C=CC(=C1)S(=O)(=O)NC2=CC=NC=C2)OC)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-(N-methylbenzenesulfonamido)-N-(pyridin-4-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the appropriate benzene derivative and introduce the sulfonamide group through sulfonation and subsequent amination reactions. The methoxy group can be introduced via methylation, and the pyridine ring can be attached through a coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-(N-methylbenzenesulfonamido)-N-(pyridin-4-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The sulfonamide group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products

Oxidation: Formation of 4-hydroxy-3-(N-methylbenzenesulfonamido)-N-(pyridin-4-yl)benzene-1-sulfonamide.

Reduction: Formation of 4-methoxy-3-(N-methylbenzenesulfonamido)-N-(pyridin-4-yl)benzene-1-amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-methoxy-3-(N-methylbenzenesulfonamido)-N-(pyridin-4-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, inhibiting their activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. The methoxy group can modulate the compound’s lipophilicity and bioavailability.

Comparison with Similar Compounds

Structural Analogues in Pharmacological Research

a) SB-258585 and SB-258510

- SB-258585 : 4-Iodo-N-[4-methoxy-3-(4-methyl-piperazin-1-yl)-phenyl]-benzene sulphonamide.

- SB-258510 : N-[4-Methoxy-3-(4-methyl-1-piperazinyl)-phenyl]-5-chloro-3-methylbenzo-thiophene-2-yl sulphonamide.

Key Insight : Replacement of the N-methylbenzenesulfonamido group in the target compound with piperazinyl groups in SB-258585/SB-258510 alters receptor binding specificity, likely enhancing affinity for serotonin (5-HT) receptors .

b) Zelenirstat

- Structure : 2,6-Dichloro-N-[1,5-dimethyl-3-(2-methylpropyl)-1H-pyrazol-4-yl]-4-[2-(piperazin-1-yl)pyridin-4-yl]benzene-1-sulfonamide.

- Activity : Antineoplastic agent targeting N-myristoyltransferase .

Key Insight : The dichlorination and addition of a pyrazolyl group in Zelenirstat enhance its antitumor activity compared to the target compound’s simpler substitution pattern.

Derivatives with Varied Sulfonamide Substituents

a) N-(4-Methoxyphenyl)benzenesulfonamide Derivatives

- Example : N-(4-Methoxyphenyl)-4-methyl-3-(2-phenylethenesulfonamido)benzene-1-sulfonamide (CAS 950135-41-8) .

b) 4-Amino-N-(Pyridin-2-yl)Benzene-1-Sulfonamide

- Structure: A simpler analogue with an amino (-NH₂) group at position 4 .

| Feature | Target Compound | 4-Amino-N-(Pyridin-2-yl) |

|---|---|---|

| Position 4 Group | Methoxy | Amino |

| Electron Effects | Electron-donating (-OCH₃) | Electron-donating (-NH₂) |

Key Insight: The amino group may increase hydrogen bonding capacity, affecting solubility and target binding compared to the methoxy group in the target compound.

Sulfonamides with Heterocyclic Moieties

a) Morpholin-4-ylpyrimidinyl Derivatives

- Example : N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide .

| Feature | Target Compound | Morpholinyl Derivative |

|---|---|---|

| Position 1 Group | Pyridin-4-yl | Trimethylbenzenesulfonamide |

| Heterocycle | None | Morpholin-4-ylpyrimidinyl |

Key Insight : The morpholinylpyrimidinyl group introduces a larger heterocyclic system, likely improving kinase inhibition but reducing metabolic stability.

Biological Activity

The compound 4-methoxy-3-(N-methylbenzenesulfonamido)-N-(pyridin-4-yl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Aromatic sulfonamide core

- Methoxy and pyridine substituents

Its molecular formula is , with a molecular weight of approximately 363.43 g/mol. The presence of the sulfonamide group is crucial for its biological activity, particularly in modulating various biological targets.

1. Leukotriene Receptor Antagonism

Research indicates that this compound acts as a potent leukotriene receptor antagonist. It has demonstrated a Ki value of 0.42 nM for the displacement of [^3H]LTD4 on guinea pig lung membranes, indicating strong binding affinity to leukotriene receptors.

Table 1: Biological Activity Profile

| Activity Type | Measurement | Reference |

|---|---|---|

| Ki Value (LTD4 Displacement) | 0.42 nM | |

| pKB (LTE4) | 10.13 ± 0.14 | |

| Oral ED50 (Bronchoconstriction) | 1.14 µmol/kg |

2. Antiviral Properties

In addition to its role as a leukotriene antagonist, the compound has shown potential antiviral activity by binding to the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding pocket of the HIV-1 matrix protein, thereby inhibiting viral replication. This suggests a dual mechanism of action that could be beneficial in treating inflammatory and viral conditions.

Case Study 1: Respiratory Conditions

A study involving guinea pigs demonstrated that administration of the compound significantly reduced LTD4-induced bronchoconstriction, showcasing its therapeutic potential in managing respiratory conditions such as asthma and allergic reactions.

Case Study 2: Antiviral Efficacy

In vitro studies have highlighted the compound's ability to inhibit HIV-1 replication by targeting specific viral proteins, which may lead to new therapeutic strategies for managing HIV infections.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- The sulfonamide group enhances binding affinity to biological targets.

- The methoxy and pyridine substituents contribute to its pharmacokinetic properties, including solubility and permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.